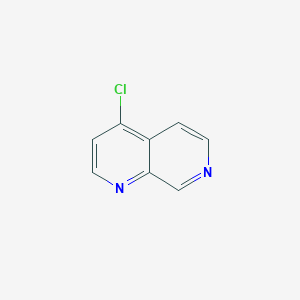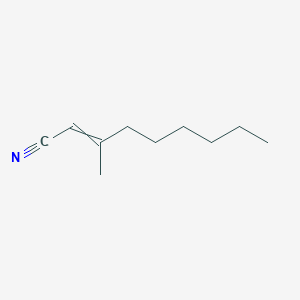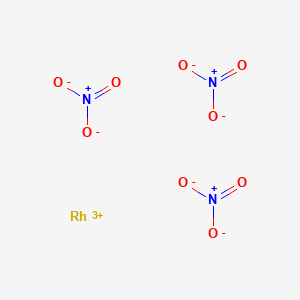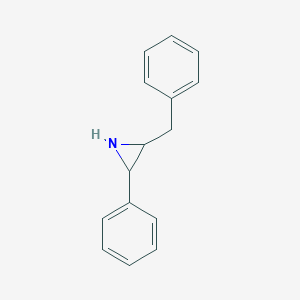
2-Benzyl-3-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-phenylaziridine is a chemical compound that belongs to the aziridine family. It is a heterocyclic organic compound with a three-membered ring containing one nitrogen and two carbon atoms. The compound is of significant interest in scientific research due to its unique chemical properties and potential applications.
Applications De Recherche Scientifique
2-Benzyl-3-phenylaziridine has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of various bioactive molecules. It has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-phenylaziridine is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.
Effets Biochimiques Et Physiologiques
2-Benzyl-3-phenylaziridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can induce apoptosis in cancer cells and reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Benzyl-3-phenylaziridine in lab experiments include its ease of synthesis, its unique chemical properties, and its potential applications in various fields of science. However, the compound is highly reactive and can be hazardous if not handled properly. It is also relatively unstable, and its use in experiments may require specialized equipment and expertise.
Orientations Futures
The potential applications of 2-Benzyl-3-phenylaziridine in various fields of science are vast, and future research is needed to fully explore its potential. Some possible future directions for research include the synthesis of novel bioactive molecules using 2-Benzyl-3-phenylaziridine as a building block, the investigation of its potential as a drug candidate for the treatment of various diseases, and the development of new materials with unique properties using 2-Benzyl-3-phenylaziridine as a monomer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-Benzyl-3-phenylaziridine is a unique chemical compound with potential applications in various fields of science. Its ease of synthesis and unique chemical properties make it a valuable tool for researchers. However, its use in experiments requires specialized equipment and expertise, and its potential side effects must be carefully considered. Further research is needed to fully explore its potential and unlock its full range of applications.
Méthodes De Synthèse
The synthesis of 2-Benzyl-3-phenylaziridine can be achieved through the reaction of benzylamine and phenylglycidyl ether. The reaction takes place under mild conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of benzylamine and phenylacetylene and the reaction of benzylamine and phenylisocyanate.
Propriétés
Numéro CAS |
1605-08-9 |
|---|---|
Nom du produit |
2-Benzyl-3-phenylaziridine |
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
2-benzyl-3-phenylaziridine |
InChI |
InChI=1S/C15H15N/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
Clé InChI |
HKLCRSPWWWHDBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
Autres numéros CAS |
7763-98-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
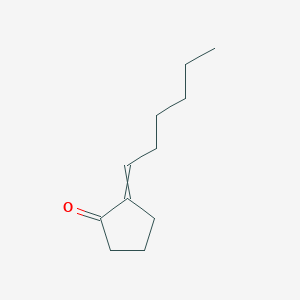
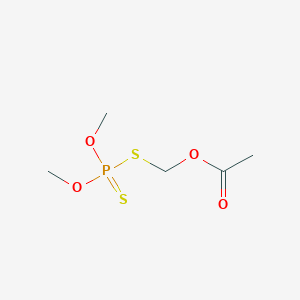
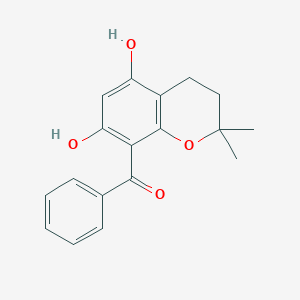

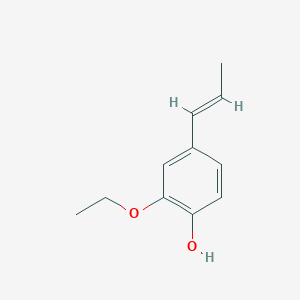

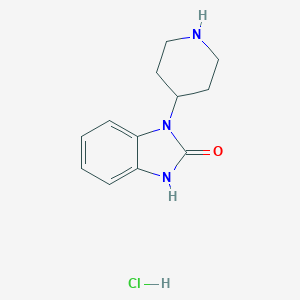
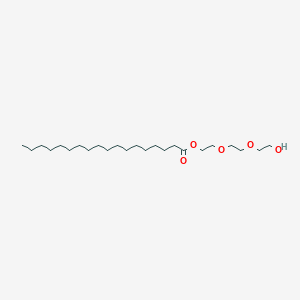
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
